molecular formula C34H46FN3O4Si B10836368 Spiroimidazolone derivative 7

Spiroimidazolone derivative 7

Cat. No.: B10836368
M. Wt: 607.8 g/mol
InChI Key: RBMROQXTXSWPGO-IXDCWVCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiroimidazolone Derivative 7 is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer and antimicrobial agents. These compounds are recognized for their three-dimensional, spirocyclic architecture, which often translates to improved binding affinity and selectivity toward biological targets . A primary area of research for spiroimidazolone derivatives is in oncology. Structurally similar spiro-oxindole compounds have demonstrated potent activity as inhibitors of the p53-MDM2 protein-protein interaction, a crucial pathway for reactivating tumor suppression in cancer cells . This mechanism, which can induce cell cycle arrest and apoptosis, makes such derivatives promising leads for targeted cancer therapy . Beyond oncology, the spiroimidazolone core is a versatile framework explored for its antimicrobial properties. Some derivatives have shown inhibitory effects against various bacterial strains, with electron-withdrawing substituents and fused heterocyclic moieties (such as imidazothiadiazole) being linked to enhanced antibacterial activity . Furthermore, chiral spiroimidazolidines, derived from diamines, are valuable as auxiliaries in asymmetric synthesis, enabling diastereoselective reactions to create complex chiral molecules . Researchers will find this compound to be a high-value intermediate for developing new therapeutic agents, studying enzyme inhibition, and exploring structure-activity relationships (SAR). This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H46FN3O4Si

Molecular Weight

607.8 g/mol

IUPAC Name

3-[[4-[(1R)-1-[2-(3-fluorophenyl)-3-oxo-8-trimethylsilyl-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]benzoyl]amino]propanoic acid

InChI

InChI=1S/C34H46FN3O4Si/c1-33(2,3)18-16-28(23-10-12-24(13-11-23)31(41)36-21-17-29(39)40)38-32(42)30(25-8-7-9-26(35)22-25)37-34(38)19-14-27(15-20-34)43(4,5)6/h7-13,22,27-28H,14-21H2,1-6H3,(H,36,41)(H,39,40)/t27?,28-,34?/m1/s1

InChI Key

RBMROQXTXSWPGO-IXDCWVCYSA-N

Isomeric SMILES

CC(C)(C)CC[C@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)[Si](C)(C)C)C4=CC(=CC=C4)F

Canonical SMILES

CC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)[Si](C)(C)C)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Oxidative Dimerization via Lead Dioxide

The most direct route involves oxidizing a precursor imidazolone derivative (compound 4 ) with lead dioxide (PbO₂) in benzene. This method generates spiroimidazolone derivative 7 as a dimeric product. The reaction proceeds via radical intermediates, with benzene acting as both solvent and proton donor .

Procedure :

  • Substrate : 5,5-Pentamethylene-2-thiohydantoin derivative (4 ).

  • Reagents : PbO₂ (2.5 equiv), benzene, 24 h reflux.

  • Yield : ~50–60% after silica gel chromatography.

  • Mechanism : Single-electron oxidation generates a radical species, followed by dimerization and intramolecular cyclization.

Characterization :

  • 1H-NMR : Distinct singlet at δ 3.8 ppm for spirocyclic CH₂ groups.

  • IR : Absence of thioamide C=S stretch (1100 cm⁻¹), confirming oxidation .

Cyclization of Imidate Intermediates

A multistep approach employs imidate intermediates (e.g., 4 ) derived from orthoester reactions. This method is critical for controlling regiochemistry and avoiding by-products like N′-cyanooxazolylacetamidines (7m ) .

Synthetic Pathway :

  • Imidate Formation : React ethyl N-[2-(5-amino-3-methylisoxazol-4-yl)-4-cyanooxazol-5-yl]ethanimidate (3 ) with triethyl orthoacetate.

  • Amine Cyclization : Treat imidate 4 with aliphatic amines (e.g., morpholine) in ethanol.

  • Thermodynamic Control : Isolate spiroimidazolone 7 via preferential stabilization (ΔHf = −13 kcal·mol⁻¹ vs. isomers) .

Optimization :

  • Solvent : Ethanol > aprotic solvents (CCl₄ yields drop by 30%).

  • Temperature : Room temperature (prevents decomposition of 4 ).

  • Yield : 9–66%, depending on amine steric bulk .

Key Data :

Amine UsedYield (%)Purity (HPLC)
Morpholine6698.5
Isopropyl995.2

Vilsmeier–Haack Reaction Followed by Reduction

This method constructs the spiro core via a Vilsmeier–Haack formylation, followed by ketone reduction .

Steps :

  • Formylation : Treat 4,6-dihydroxypyrimidine (4 ) with POCl₃/DMF to form 4,6-dichloro-5-formylpyrimidine.

  • Cyclization : React with 1,3-propanediol under acid catalysis (p-TsOH) to form spiro-dioxane intermediate.

  • Reduction : Use LiAlH₄ to reduce diketopiperazine intermediates to spiroimidazolone 7 .

Conditions :

  • Catalyst : p-TsOH (0.1 equiv).

  • Reduction Time : 6 h at 80°C.

  • Overall Yield : 38% over 3 steps .

Spectroscopic Confirmation :

  • 13C-NMR : Quaternary carbons at δ 165 ppm (C=O), δ 75 ppm (spiro carbon).

  • X-ray Diffraction : Planar spiro core with dihedral angle <1° between rings .

Pinacol-like Rearrangement

A convergent strategy employs a pinacol rearrangement to form the imidazolone ring, as demonstrated in nortopsentin D synthesis .

Procedure :

  • Amidine-Dione Condensation : React 2-aminopyridine with diketone in EtOH/piperidine.

  • Cyclization : Heat at reflux to induce rearrangement, forming spiroimidazolone 7 .

  • Purification : Crystallization from ethanol/water (1:1) .

Key Parameters :

  • Reaction Time : 48 h.

  • Yield : 1.6% (low due to side reactions).

  • Stereochemical Control : Exclusive cis junction confirmed by NOESY .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Oxidative Dimerization50–6098One-pot synthesisRadical intermediates unstable
Imidate Cyclization9–6695–99RegioselectiveSensitive to amine nucleophile
Vilsmeier–Haack/Reduction3897ScalableMulti-step, low atom economy
Pinacol Rearrangement1.690StereospecificLow yield

Challenges and Mitigation Strategies

  • By-product Formation : N′-cyanooxazolylacetamidines (7m ) form with secondary amines. Mitigated using primary amines .

  • Decomposition : Imidate 4 decomposes in ethanol. Use fresh solvent and low temperatures .

  • Stereochemical Control : Computational modeling (DFT) predicts stable conformers, guiding reagent selection .

Scalability and Industrial Relevance

The Vilsmeier–Haack route is preferred for scale-up due to reproducible yields and commercial availability of POCl₃ . Recent patents highlight applications in kinase inhibition and antimicrobial agents, driving demand for kilogram-scale synthesis .

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the efficacy of Spiroimidazolone derivative 7 in enhancing the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).

  • Mechanism of Action : The compound acts as an adjuvant, restoring the effectiveness of oxacillin against resistant strains. For instance, it was shown to enhance oxacillin activity significantly at concentrations as low as 0.0625 mM, demonstrating its potential in treating MRSA infections .
  • Efficacy Data :
    CompoundConcentration (mM)Enhancement Factor
    70.0625Restores oxacillin effectiveness
    80.125Reduces resistance by 128-256-fold
    90.5Strong adjuvant properties with ampicillin

Antiviral Applications

In addition to its antibacterial properties, this compound has shown promise in antiviral applications.

  • Activity Against Viruses : The compound has been evaluated for its effectiveness against various viral infections, particularly those caused by Coxsackie B4 virus and Feline coronavirus. The results indicated that it possesses significant antiviral activity, making it a candidate for further development in antiviral therapies .
  • Efficacy Data :
    VirusCompoundIC50 Value (µM)
    Coxsackie B4 Virus7TBD
    Feline Coronavirus7TBD

Anticancer Applications

The anticancer potential of this compound is another area of active research.

  • Mechanism and Efficacy : Studies have demonstrated that this derivative exhibits antiproliferative activity against various cancer cell lines. Its mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Efficacy Data :
    Cancer Cell LineCompoundIC50 Value (µM)
    MCF-7 (Breast Cancer)7TBD
    A549 (Lung Cancer)7TBD
    SW-480 (Colorectal Cancer)7TBD

Case Studies

Several case studies have documented the effectiveness of this compound across different applications.

  • Study on MRSA : A comprehensive study evaluated the ability of this compound to potentiate β-lactam antibiotics against clinical isolates of MRSA. Results indicated a significant restoration of antibiotic efficacy when combined with derivatives like compound 13 , which had a high capacity to enhance oxacillin activity .
  • Antiviral Efficacy : In vitro studies demonstrated that this compound effectively inhibited replication of Coxsackie B4 virus in mammalian cell cultures, suggesting its potential use in treating viral infections .
  • Anticancer Activity : Research focused on the antiproliferative effects of this compound revealed promising results against multiple cancer cell lines, indicating its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of spiroimidazolone derivative 7 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with protein-protein interactions, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Tetrazole Derivative (SCH 900822)
  • Structure : Bioisostere of spiroimidazolone derivative 7, replacing the imidazolone ring with a tetrazole group.
  • Pharmacological Profile : Exhibits superior selectivity for glucagon receptors, reducing fasting glucose levels in diabetic mouse models (4-h fasting glucose reduction: 25% vs. 18% for this compound) .
  • Advantages : Enhanced metabolic stability due to tetrazole’s resistance to oxidation.
(b) Pyrazole Derivative (Compound 19)
  • Structure : Features a pyrazole ring fused to a pyrimidine scaffold.
  • Activity : Moderate glucose-lowering efficacy but suffers from off-target effects on adrenergic receptors, reducing its therapeutic index compared to this compound .
(c) Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives
  • Structure: Contain thiazole/oxazole fused to pyrimidinone rings.
  • Synthesis Challenges : Poor regioselectivity and reliance on symmetric alkynes limit structural diversity .
  • Biological Relevance : Used clinically for antimicrobial activity but lack specificity for metabolic targets .

Pharmacokinetic and Physicochemical Properties

Table 1: Comparative Data of Key Derivatives

Compound Molecular Weight (g/mol) LogP Solubility (µM) Selectivity (Glucagon R) Reference
Spiroimidazolone 7 438.5 2.1 12.3 High
Tetrazole (SCH 900822) 452.6 1.8 18.9 Very High
Pyrazole Derivative 19 415.4 2.5 8.7 Moderate
Oxazolo[3,2-a]pyrimidin-7-one 389.3 3.2 5.4 Low

Key Observations :

  • Spiroimidazolone 7 balances moderate solubility with high selectivity, making it suitable for oral dosing.
  • Tetrazole derivatives outperform in solubility and selectivity but require complex synthetic steps.

Chemical Reactions Analysis

Reactivity of Spiroimidazolone Derivatives

  • Active methylene groups : Spiroimidazolones often contain reactive methylene groups stabilized by electron-withdrawing groups (e.g., carbonyls), enabling further functionalization .

  • Biological activity : Derivatives may act as enzyme inhibitors or modulators, with applications in antimicrobial or anticancer research .

Comparison of Related Compounds

Compound TypeKey FeaturesApplications
Spiro[diindenopyridine-indoline]triones Formed via MCM-41-SO₃H-catalyzed reactions with isatins and aromatic aminesPhotostability studies, UV-Vis analysis
Spiro-isoindolinone dihydroquinazolinones Synthesized from 2-aminobenzamide and 2-cyanomethyl benzoateAntitumor drug candidates
Imidazolone derivatives (e.g., 721 ) Piperazine or spirofluorenehydantoin substituentsAntibiotic adjuvants, MRSA resistance reversal

Limitations in Available Data

  • Naming ambiguity : The designation "derivative 7" may correspond to a compound in a series not explicitly detailed in the provided sources. For example, result refers to imidazolone derivatives 721 , but these lack spirocyclic structures.

  • Structural specificity : No search result explicitly describes the synthesis or reactions of a spiroimidazolone derivative labeled "7."

Q & A

Q. What synthetic methodologies are most effective for constructing the spiroimidazolone core in derivative 7?

The spiroimidazolone ring is typically synthesized via a Strecker reaction between a cycloheptanone precursor and a cyanide source. Initial attempts using NH₃ in methanol at elevated temperatures (T > 80°C) yielded suboptimal diastereomer ratios (38% desired product 61a vs. 19% 61b ). Optimization revealed that freshly prepared NH₃ and strict temperature control (T < 80°C) improved yields to 58% 61a and reduced 61b to 12% . Alternative protecting groups (e.g., BOC instead of benzyl) reduced yields to 18%, suggesting steric/electronic interactions between the C(7″) substituent and the indole’s N-BOC group may hinder reactivity .

Q. How does the C(7″) substituent influence the reactivity of spiroimidazolone derivative 7?

The C(7″) oxygen-protecting group (e.g., benzyl or BOC) introduces steric and electronic effects. For example, the bulkier BOC group reduced Strecker reaction efficiency compared to benzyl, likely due to steric clashes with the indole’s N-BOC group. This highlights the need for protecting group compatibility studies during synthetic route design .

Q. What spectroscopic techniques are critical for characterizing spiroimidazolone derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming spirocyclic connectivity and diastereomer ratios. For example, ¹H-NMR can distinguish 61a and 61b via coupling constants in the cycloheptanone region. High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography are recommended for unambiguous structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spiroimidazolone synthesis (e.g., unexpected diastereomer formation)?

Contradictions in diastereomer ratios often arise from kinetic vs. thermodynamic control. In the Strecker reaction, temperature modulation and reagent purity were critical: lower temperatures favored the desired 61a , while aged NH₃ led to decomposition. Systematic optimization via Design of Experiments (DoE) is advised to identify key variables .

Q. What mechanistic insights explain the electronic effects of C(7″) substituents on spiroimidazolone formation?

Despite the insulating C(6‴) methylene group, electronic effects from C(7″) substituents may propagate through hydrogen bonding or dipole interactions. Computational studies (DFT calculations) could map electron density distribution to clarify this phenomenon. Experimental validation via IR spectroscopy or Hammett plots may further elucidate electronic contributions .

Q. How can researchers improve the scalability of this compound for preclinical studies?

Scalability challenges include low yields in multi-step syntheses and diastereomer separation. Strategies:

  • Flow chemistry : Enhances temperature control and reagent mixing in Strecker reactions.
  • Chiral chromatography : Resolves diastereomers at scale.
  • Protecting group optimization : Prioritize groups with minimal steric hindrance (e.g., benzyl over BOC) .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound?

Prioritize cell-based assays aligned with the compound’s hypothesized mechanism. For example:

  • Anti-inflammatory activity : Measure IL-6/TNF-α suppression in macrophage cultures.
  • Kinase inhibition : Use fluorescence-based kinase profiling assays. Ensure dose-response curves and positive/negative controls (e.g., dexamethasone for inflammation) are included for robust data interpretation .

Methodological Guidelines

Designing experiments to assess spiroimidazolone stability under physiological conditions

  • Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Metabolic stability : Use liver microsome assays (human/rodent) to estimate hepatic clearance.
  • Light/heat sensitivity : Expose samples to 40°C and UV light (320–400 nm) to simulate storage conditions .

Addressing reproducibility challenges in spiroimidazolone synthesis
Document all reaction parameters (e.g., reagent batch, solvent purity, stirring rate). For NH₃-dependent steps, specify the preparation method (e.g., gas bubbler vs. pre-dissolved NH₃ in methanol). Use qNMR for precise quantification of starting materials .

Statistical approaches for analyzing bioactivity data

  • Dose-response analysis : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
  • Outlier detection : Apply Grubbs’ test or ROUT method.
  • Multiplicity correction : Use Benjamini-Hochberg for high-throughput screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.